molecular formula C14H13BrO3 B139418 (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid CAS No. 84236-26-0

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid

Cat. No. B139418
CAS RN: 84236-26-0
M. Wt: 309.15 g/mol
InChI Key: JZRWXNBIQCMXSU-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and optical activity, as well as chemical properties such as acidity/basicity, reactivity, and stability .

Scientific Research Applications

Organic Compound Applications in Biomedical Research

Biomedical and Pharmacological Applications : Compounds similar to (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid, like syringic acid, demonstrate significant interest due to their wide range of therapeutic applications. They are studied for their antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. Such research underlines the potential of complex organic molecules in preventing diseases like diabetes, cardiovascular diseases, and cancer through various mechanisms, including enzyme modulation and free radical scavenging (Srinivasulu et al., 2018).

Organic Compound Synthesis and Industrial Applications

Synthesis and Analytical Studies : Studies on polysaccharides' pyrolysis provide insights into the mechanisms of breaking down complex molecules into simpler ones, such as acetic acid, highlighting the importance of understanding chemical bonds and reactions in the synthesis and analysis of organic compounds like this compound (Ponder & Richards, 2010).

Industrial and Environmental Applications : Research into the disinfection of wastewater with peracetic acid illustrates the environmental applications of organic acids, emphasizing their effectiveness in eliminating microbes without leaving toxic residues. This context may provide insights into the environmental safety considerations for the use and disposal of similar compounds (Kitis, 2004).

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and the compound’s role in future scientific advancements .

properties

IUPAC Name

(2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRWXNBIQCMXSU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84236-26-0
Record name (+)-Bromonaproxen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84236-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromonaproxen, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084236260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-5-bromo-6-methoxy-α-methylnaphthalene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMONAPROXEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBW1M74OFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Name
COc1ccc2cc(C(C)C(=O)C(C(=O)O)C(O)C(=O)O)ccc2c1Br
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Reaction Step One

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